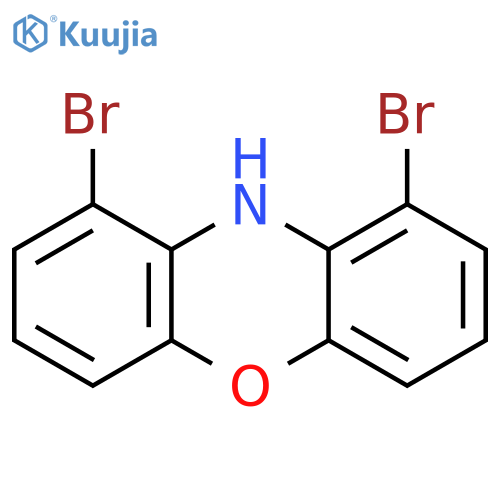Cas no 2490196-50-2 (10H-Phenoxazine, 1,9-dibromo-)

10H-Phenoxazine, 1,9-dibromo- structure
商品名:10H-Phenoxazine, 1,9-dibromo-
CAS番号:2490196-50-2
MF:C12H7Br2NO
メガワット:340.998081445694
MDL:MFCD33401694
CID:5165263
10H-Phenoxazine, 1,9-dibromo- 化学的及び物理的性質
名前と識別子
-
- 10H-Phenoxazine, 1,9-dibromo-
-
- MDL: MFCD33401694
- インチ: 1S/C12H7Br2NO/c13-7-3-1-5-9-11(7)15-12-8(14)4-2-6-10(12)16-9/h1-6,15H
- InChIKey: NHNXFPAFMPRREB-UHFFFAOYSA-N
- ほほえんだ: C1(Br)=C2C(OC3=C(N2)C(Br)=CC=C3)=CC=C1
10H-Phenoxazine, 1,9-dibromo- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1192039-1g |
1,9-Dibromo-10H-phenoxazine |
2490196-50-2 | 95% | 1g |
$1320 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1192039-1g |
1,9-Dibromo-10H-phenoxazine |
2490196-50-2 | 95% | 1g |
$1320 | 2025-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1587402-1g |
1,9-Dibromo-10H-phenoxazine |
2490196-50-2 | 98% | 1g |
¥16200 | 2023-03-11 | |
| eNovation Chemicals LLC | Y1192039-1g |
1,9-Dibromo-10H-phenoxazine |
2490196-50-2 | 95% | 1g |
$1320 | 2024-07-19 |
10H-Phenoxazine, 1,9-dibromo- 関連文献
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
2490196-50-2 (10H-Phenoxazine, 1,9-dibromo-) 関連製品
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
